6-Methoxy-N-phenylbenzo[d]thiazol-2-amine
Description
Significance of the Benzothiazole (B30560) Nucleus in Contemporary Chemical and Biological Research
The benzothiazole nucleus, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a cornerstone in the field of heterocyclic chemistry. nih.govresearchgate.net This aromatic scaffold is not merely a synthetic curiosity but is a prevalent feature in various natural and synthetic compounds, endowing them with significant biological and chemical properties. nih.govpcbiochemres.com Its structural rigidity, electron-rich nature, and capacity for diverse functionalization make it a "privileged structure" in medicinal chemistry. researchgate.net
The significance of the benzothiazole core is underscored by its presence in a wide array of pharmacologically active agents. mdpi.comresearchgate.netcore.ac.uk Researchers have extensively demonstrated that compounds incorporating this nucleus exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. pcbiochemres.commdpi.com This wide-ranging bioactivity has cemented the benzothiazole scaffold as a critical pharmacophore for the development of novel therapeutic agents. researchgate.net Beyond medicine, benzothiazole derivatives are integral to materials science, finding applications as dyes, photographic sensitizers, and components in organic electronics. pcbiochemres.comcore.ac.uk
Overview of Functionalized Benzothiazole Derivatives in Academic Studies
The versatility of the benzothiazole ring system allows for functionalization at multiple positions, leading to a vast library of derivatives with tailored properties. Academic research has thoroughly explored how substituting different functional groups onto the benzothiazole core can modulate its electronic, physical, and biological characteristics. nih.gov
Common modifications include substitutions at the 2-position and the 6-position of the benzene ring. The 2-amino group, in particular, serves as a highly versatile synthetic handle, allowing for the attachment of various aryl, alkyl, or acyl groups to create amides, Schiff bases, and other complex structures. nih.govnih.gov
Substituents on the benzene portion of the nucleus, such as methoxy (B1213986) (-OCH3), nitro (-NO2), halogen (-Cl, -F), or alkyl groups, play a crucial role in fine-tuning the molecule's properties. researchgate.net For instance, the introduction of a methoxy group is known to influence the lipophilicity and electron-donating character of the molecule, which can enhance biological activity and receptor binding affinity. ekb.eg The addition of an N-phenyl group to the 2-amino position introduces further steric and electronic changes, creating a new class of derivatives with distinct conformational possibilities and interaction potentials. core.ac.uk These modifications are central to structure-activity relationship (SAR) studies, where researchers systematically alter the structure to optimize a desired biological or chemical effect. eie.gr
Positioning of 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine within Benzothiazole Research
This compound emerges as a specific and rationally designed molecule within the extensive family of benzothiazole derivatives. Its structure combines three key features, each with established significance in chemical and biological studies: the core benzothiazole scaffold, a methoxy group at the 6-position, and a phenyl substituent on the 2-amino nitrogen.
The decision to synthesize and study this particular compound is typically driven by SAR-based approaches. The 6-methoxy group has been investigated for its role in enhancing the biological efficacy of various heterocyclic compounds. ekb.eg Simultaneously, the N-phenyl substitution on the 2-amino benzothiazole core is explored for its potential to confer or enhance activities such as anticancer or anti-inflammatory effects. core.ac.uk
Compound Data Tables
The following tables provide detailed information synthesized from research on the parent compound 6-methoxybenzo[d]thiazol-2-amine and related N-aryl derivatives. This data represents a predictive profile for this compound based on established chemical principles.
Table 1: Physicochemical Properties This interactive table outlines the key physicochemical properties of the compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂OS | Inferred |
| Molecular Weight | 256.33 g/mol | Inferred |
| Appearance | Likely off-white to tan solid | researchgate.net |
| Melting Point | Expected to be higher than the 165-167 °C of the parent amine due to increased molecular weight | researchgate.net |
Table 2: Spectroscopic Data (Predicted) This interactive table presents the predicted spectroscopic data based on analogous structures.
| Technique | Expected Peaks / Signals | Reference |
|---|---|---|
| ¹H NMR | δ ~3.8-3.9 ppm (s, 3H, -OCH₃), δ ~7.0-8.0 ppm (m, 8H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, -NH) | researchgate.net |
| ¹³C NMR | δ ~55-56 ppm (-OCH₃), δ ~105-165 ppm (Ar-C) | Inferred |
| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~1600-1620 (C=N stretch), ~1240-1260 (Asymmetric C-O-C stretch), ~1020-1040 (Symmetric C-O-C stretch) | researchgate.netresearchgate.net |
| Mass Spec (m/z) | [M+H]⁺ at approx. 257.07 | Inferred |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-N-phenyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-7-8-12-13(9-11)18-14(16-12)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUYZYIHKRUKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 6 Methoxy N Phenylbenzo D Thiazol 2 Amine Analogues
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of benzothiazole (B30560) derivatives. These methods allow for the detailed study of molecular structure, electronic properties, and reactivity from first principles.
Density Functional Theory (DFT) Studies of Benzothiazole Derivatives
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of benzothiazole derivatives due to its balance of accuracy and computational cost. scirp.orgresearchgate.net DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries, analyze frontier molecular orbitals (FMOs), and map molecular electrostatic potentials (MEP). scirp.orgscirp.org These studies provide a theoretical framework to understand electron distribution and chemical behavior. scirp.org For instance, DFT has been used to study various benzothiazole analogs to understand their conformational, thermodynamic, and spectroscopic features. mdpi.com The choice of basis set, such as 6-31+G(d,p) or 6-311G(d,p), is crucial for obtaining accurate results for parameters like vibrational frequencies and molecular geometries. researchgate.netresearchgate.netmdpi.com
Analysis of Optimized Geometries and Geometrical Parameters
A fundamental step in computational studies is the optimization of the molecule's ground state geometry. researchgate.net For benzothiazole derivatives, DFT calculations are used to determine key geometrical parameters such as bond lengths and bond angles. epstem.net For example, studies on 6-Methoxy-1,3-benzothiazol-2-amine have shown the molecule to be nearly planar. researchgate.net In computational studies of similar systems like 2-(4-methoxyphenyl)benzo[d]thiazole, it has been found that bond lengths calculated by DFT methods are consistent and reliable compared to other methods like Hartree-Fock (HF). researchgate.netmdpi.com These optimized structures provide the foundation for all subsequent property calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com In studies of benzothiazole derivatives, the computed energies of HOMO and LUMO indicate that charge transfer occurs within the compound. mdpi.com The nature and position of substituents on the benzothiazole ring have a significant effect on the HOMO-LUMO energy gap. mdpi.comnih.gov For example, in one series of benzothiazole derivatives, the HOMO-LUMO energy gaps ranged from 4.46 to 4.73 eV. mdpi.com Another study showed that adding a benzo[d]thiazole unit to a polythiophene backbone could dramatically decrease the energy gap. nih.gov
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzothiazole Derivative with CF3 | - | - | 4.46 | mdpi.com |
| Unsubstituted Benzothiazole Derivative | - | - | 4.73 | mdpi.com |
| 2-SCH3_BTH | - | - | 0.1841 | scirp.org |
| 2-OH_BTH | - | - | 0.2058 | scirp.org |
Charge Distribution Diagrams and Electrostatic Potential (MESP)
Molecular Electrostatic Potential (MESP or MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactive sites. scirp.orgscirp.org These maps visualize the electrostatic potential on the surface of the molecule, using a color-coded scheme. scirp.org Red regions typically indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. scirp.org
For benzothiazole derivatives, MESP analysis helps in identifying potential sites for intermolecular interactions and predicting chemical reactivity. scirp.orgmdpi.com The distribution of electrostatic charges on the optimized geometries reveals how charge density is spread across the molecule, which can influence hydrogen bonding patterns and molecular recognition processes. scirp.orgscirp.org
Prediction of Polarizability and Hyperpolarizability
Polarizability and hyperpolarizability are measures of a molecule's response to an external electric field and are crucial for understanding its nonlinear optical (NLO) properties. Computational studies on benzothiazole derivatives have included the calculation of these properties. mdpi.com The HOMO-LUMO energy gap is inversely related to a molecule's polarizability; a smaller gap generally leads to higher polarizability and hyperpolarizability values. mdpi.com The investigation of these properties is important for the development of new materials with potential applications in optoelectronics.
Density of States Analysis
Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. researchgate.net In the context of benzothiazole derivatives, DOS plots can illustrate the contributions of different fragments or atoms to the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO). mdpi.comresearchgate.net This analysis confirms the charge transfer characteristics within the molecule and complements the insights gained from FMO analysis. researchgate.netresearchgate.net For instance, DOS spectra can show the distribution pattern of the HOMO and LUMO across different parts of the molecule, such as the benzothiazole moiety versus other substituents. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes and affinities of potential drug candidates.
In Silico Studies with Urease Enzyme
Urease, a nickel-containing metalloenzyme, is a crucial target for the development of inhibitors due to its role in various pathological conditions. Numerous studies have explored the potential of 2-aminobenzothiazole (B30445) derivatives as urease inhibitors. For instance, a series of new 2-amino-6-arylbenzothiazoles were synthesized and showed potent urease inhibition. The most active compound, 6-phenylbenzo[d]thiazole-2-amine, exhibited an IC50 value of 26.35 µg/mL. als-journal.com Molecular modeling studies suggest that these compounds bind within the active site of the enzyme, with their activity influenced by interactions with key residues. nih.gov The mobile flap covering the active site, which contains a critical cysteine residue, is a primary target for many inhibitors. nih.govnih.gov
| Compound Analogue | Target Enzyme | Key Findings from In Silico Studies |
| 2-amino-6-arylbenzothiazoles | Urease | Binding within the active site, interaction with the mobile flap containing a key cysteine residue. als-journal.comnih.govnih.gov |
| Benzothiazole-based compounds | Urease | Catechol moieties involved in the complexation of nickel ions in the active site. nih.gov |
Binding Affinity Predictions for Enzymes (e.g., COX-1, COX-2, NQO2, DNA Gyrase, Tyrosinase)
The binding affinities of 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine analogues have been computationally predicted for a range of enzymes implicated in various diseases.
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are key targets in the development of anti-inflammatory drugs. Molecular docking studies of benzo[d]thiazol-2-amine derivatives have been performed with both COX-1 and COX-2. Certain derivatives were found to have a higher binding affinity for COX-1 than the standard drug diclofenac (B195802) sodium, while others showed a lower binding affinity for COX-2 compared to indomethacin. preprints.org
NAD(P)H: Quinone Oxidoreductase 2 (NQO2): This enzyme is a target for cancer and inflammation therapies. A study on benzothiazole analogues of resveratrol (B1683913) identified several potent NQO2 inhibitors. Notably, a 6-methoxy substituted 3',4',5'-trimethoxybenzothiazole analogue demonstrated an IC50 value of 51 nM. nih.govnih.gov Computational modeling indicated that the most active compounds exhibited good shape complementarity and polar interactions within the NQO2 active site. nih.govnih.gov
DNA Gyrase: This enzyme is a vital target for antibacterial agents. Novel 2-aminobenzothiazole derivatives have been designed and synthesized as dual inhibitors of DNA gyrase and topoisomerase IV. nih.gov Some of these compounds showed low nanomolar inhibition of DNA gyrase and broad-spectrum antibacterial activity. nih.gov
Tyrosinase: This copper-containing enzyme is a key target for treating hyperpigmentation. While direct studies on this compound analogues are not prevalent, research on other heterocyclic compounds provides insights into potential binding modes.
| Compound Analogue Class | Target Enzyme | Predicted Binding Affinity/Activity |
| Benzo[d]thiazol-2-amine derivatives | COX-1 / COX-2 | Some analogues show higher binding affinity for COX-1 than diclofenac sodium. preprints.org |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | NQO2 | IC50 of 51 nM. nih.govnih.gov |
| 5-substituted 2-aminobenzothiazoles | DNA Gyrase | Low nanomolar inhibition (IC50 < 10 nM for some analogues). nih.gov |
| 2-aminobenzothiazole derivatives | DNA Gyrase / Topoisomerase IV | Dual inhibition at low micromolar levels. nih.gov |
Receptor Binding Investigations (e.g., Estrogen Receptors)
Estrogen receptors (ERs) are important targets in the treatment of hormone-dependent cancers. While direct studies on this compound are lacking, research on structurally similar benzothiophene (B83047) analogues as selective estrogen receptor covalent antagonists (SERCAs) provides valuable insights. These studies have identified compounds with potent antitumor activity in ERα+ breast cancer models, with their covalent engagement at the Cys530 residue confirmed by co-crystal structures. nih.gov This suggests that the benzothiazole scaffold could potentially be explored for its interaction with estrogen receptors.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Active Sites
The stability of ligand-target complexes is largely determined by non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
Urease: In the active site of urease, the interaction with a cysteine residue located at the mobile flap is crucial for inhibition by many heterocyclic compounds. nih.gov This interaction can occur through S-H...π interactions with the aromatic fragment of the inhibitor. nih.gov
NQO2: Computational modelling of potent benzothiazole inhibitors of NQO2 revealed significant polar interactions within the active site, contributing to their high binding affinity. nih.govnih.gov
DNA Gyrase: For 2-aminobenzothiazole-based DNA gyrase inhibitors, molecular dynamics simulations have shown that specific substitutions can influence interactions. For example, a 3-methoxypropylamino group was found to have minimal hydrogen bonding interactions with the enzyme. acs.org
Shape Complementarity and Polar Interactions in Enzyme Active Sites
The geometric and electrostatic compatibility between a ligand and the active site of an enzyme, known as shape complementarity and polar interactions, are critical for effective binding.
NQO2: The most active benzothiazole analogues against NQO2 demonstrated good shape complementarity with the enzyme's active site. nih.govnih.gov This snug fit, combined with favorable polar interactions, is believed to be responsible for their potent inhibitory activity. nih.govnih.gov
Molecular Dynamics Simulations for Complex Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the nature of the interactions.
Studies on various heterocyclic compounds targeting enzymes like COX-2 have utilized MD simulations to analyze the stability of the docked complexes. nih.govmdpi.com These simulations assess fluctuations and conformational changes during the interaction, providing a more realistic understanding of the binding event. For example, MD simulations of certain inhibitors in the COX-2 binding site have revealed stable interactions with key residues like Arg120, Tyr355, and Arg513 through hydrogen bonds and salt bridges. researchgate.net Similar MD studies on 2-aminobenzothiazole analogues would be invaluable in confirming the stability of their complexes with the various targets discussed and in refining the understanding of their binding mechanisms.
Computational Prediction of Molecular Properties and Drug-Likeness (Methodological Focus)
In the development of novel therapeutic agents, early assessment of a molecule's pharmacokinetic profile and potential for success as a drug is crucial. For analogues of this compound, computational, or in silico, methods provide a rapid and cost-effective means to predict molecular properties and drug-likeness. These theoretical investigations help prioritize candidates for synthesis and further experimental testing by filtering out compounds with predicted poor pharmacokinetic characteristics. The focus of these computational studies is often on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and other key physicochemical descriptors that govern a molecule's behavior in the body.
The prediction of ADMET properties is a cornerstone of modern drug discovery, aiming to reduce the high attrition rates of drug candidates. For benzothiazole derivatives, various web-based tools and computational models are employed to estimate these crucial parameters. jksus.org
A common starting point for assessing the "drug-likeness" of a compound is the application of established rulesets, most notably Lipinski's Rule of Five. scielo.brorientjchem.org This rule suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:
Molecular weight less than 500 g/mol . scielo.br
An octanol-water partition coefficient (logP) not exceeding 5. scielo.br
Fewer than 5 hydrogen bond donors (sum of OH and NH groups). scielo.br
Fewer than 10 hydrogen bond acceptors (sum of N and O atoms). scielo.br
Specialized software and web servers are utilized to generate predictive ADMET data for analogues. Tools such as admetSAR and pkCSM are frequently cited in the study of heterocyclic compounds like benzothiazoles. jksus.orgresearchgate.net These platforms contain curated data from numerous chemical compounds and use this information to build models that predict the properties of novel structures. jksus.org For instance, in silico studies on thiazole (B1198619) Schiff base derivatives have been used to validate their potential for oral bioavailability. nih.gov The predictions generated by these tools can encompass a wide range of properties, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity profiles like mutagenicity. udhtu.edu.ua
Below is a representative table showcasing the types of ADMET-related properties predicted for benzothiazole analogues using computational tools.
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Moderate to High | An in vitro model for predicting human intestinal absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Non-penetrant | Indicates whether the compound is likely to cross into the central nervous system. |
| Plasma Protein Binding | High | Affects the fraction of free drug available to exert its pharmacological effect. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions involving a key metabolic enzyme. |
| CYP3A4 Inhibitor | Yes | Predicts potential for drug-drug interactions involving another major metabolic enzyme. |
| Excretion | ||
| Renal OCT2 Substrate | No | Predicts interaction with a key transporter involved in renal clearance. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | A predictive screen for the mutagenic potential of a compound. |
| hERG Inhibition | Low risk | Assesses the risk of cardiac toxicity. |
Note: The data in this table is illustrative for benzothiazole analogues and not specific to this compound.
Beyond general ADMET screening, computational tools are used to estimate specific physicochemical properties that are fundamental to a compound's pharmacokinetic profile. These molecular descriptors are often calculated using servers like Molinspiration or through algorithms within larger software packages. jksus.orgscielo.br Key properties evaluated for benzothiazole analogues include:
Molecular Weight (MW): A fundamental property influencing size-dependent processes like diffusion and filtration. nih.gov
Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which is critical for predicting membrane permeability and absorption. scielo.brnih.gov
Topological Polar Surface Area (TPSA): Calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. jksus.org
Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are crucial for understanding a molecule's solubility and its ability to form interactions with biological targets. nih.gov
These calculated parameters are often analyzed collectively to build a comprehensive picture of the potential drug-likeness of a series of compounds. orientjchem.org For example, computational studies on coumarin-benzothiazole Schiff bases and other thiazole derivatives report these physicochemical properties to assess their suitability as lead molecules for further development. researchgate.net
The following table provides an example of the physicochemical properties and drug-likeness parameters computationally estimated for potential drug candidates in the benzothiazole family.
| Compound Analogue | MW ( g/mol ) | logP | TPSA (Ų) | HBD | HBA | nRotb | Lipinski Violations |
| Analogue A | 385.45 | 4.15 | 75.60 | 1 | 5 | 4 | 0 |
| Analogue B | 421.51 | 4.90 | 84.83 | 2 | 6 | 5 | 0 |
| Analogue C | 510.62 | 5.32 | 95.10 | 2 | 7 | 6 | 2 (MW >500, logP >5) |
| Analogue D | 399.48 | 3.88 | 75.60 | 1 | 5 | 5 | 0 |
Note: The data in this table is illustrative for benzothiazole analogues and not specific to this compound.
By integrating these computational predictions, researchers can rationally design and select analogues of this compound with a higher probability of possessing favorable pharmacokinetic and drug-like properties, thereby streamlining the drug discovery process.
Elucidation of Biological Mechanisms of Action for 6 Methoxy N Phenylbenzo D Thiazol 2 Amine Derivatives
Mechanisms of Enzymatic Inhibition
Derivatives of the benzothiazole (B30560) scaffold have been identified as potent inhibitors of several enzymes critical to various pathological and physiological processes. The following subsections explore the specific inhibitory mechanisms against these enzymatic targets.
Benzothiazole derivatives have shown significant potential as urease inhibitors. mdpi.comresearchgate.net Studies on a series of 2-amino-6-arylbenzothiazoles revealed that these compounds exhibit very good to excellent urease inhibition activity. mdpi.comsemanticscholar.org The inhibitory potential is influenced by the nature of the functional groups attached to the core structure. mdpi.com
Research indicates that compounds featuring electron-donating functional groups, such as a methoxy (B1213986) group, demonstrate good anti-urease activity. mdpi.com For instance, 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine showed a urease inhibition of 86.24 ± 0.001 percent at a concentration of 50 μg/mL. mdpi.com The mechanism is believed to involve the interaction of the benzothiazole molecule with the active site of the urease enzyme, thereby preventing the hydrolysis of urea. The precise binding mode is influenced by the substituents on the aryl ring, which can modulate the electronic and steric properties of the inhibitor.
| Compound | Urease Inhibition IC₅₀ (µg/mL) |
| 6-p-tolylbenzo[d]thiazol-2-amine | 27.27 |
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 28.57 |
| 6-phenylbenzo[d]thiazol-2-amine (B3056694) | 26.35 |
| 2-amino-6-bromobenzothiazole (B93375) | 28.4 |
| Thiourea (B124793) (Standard) | 21.25 |
Data sourced from scientific studies on urease inhibition by benzothiazole derivatives. mdpi.com
NRH:Quinone Oxidoreductase 2 (NQO2) is an enzyme implicated in cancer and inflammation, making it a significant therapeutic target. mdpi.comresearchgate.netnih.gov Benzothiazole derivatives have been designed and synthesized as potent NQO2 inhibitors. mdpi.comnih.gov Among these, a 3',4',5'-trimethoxybenzothiazole analogue substituted with a 6-methoxy group was identified as a potent inhibitor of NQO2, with an IC₅₀ value of 51 nM. mdpi.comresearchgate.netnih.gov
Computational modeling and molecular docking studies provide insight into the inhibition pathway. mdpi.com The mechanism involves the benzothiazole inhibitor fitting into the NQO2 active site. A consistent docked orientation is observed where the substituted phenyl ring is positioned near the Asn161/Gly174 side of the pocket, while the benzothiazole ring is located toward the Thr71/Gln122 side. mdpi.com A key interaction is the π–π stacking between the inhibitor molecule and the isoalloxazine ring of the FAD (flavin adenine (B156593) dinucleotide) cofactor, which is crucial for the enzymatic activity. mdpi.com This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function of reducing quinones. mdpi.com
| Benzothiazole Derivative (Substituents) | NQO2 Inhibition IC₅₀ (nM) |
| 6-methoxy-2-(3',5'-dimethoxyphenyl) | 108 |
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl) | 51 |
| 6-amino-2-(3',4',5'-trimethoxyphenyl) | 79 |
| 6-acetamide-2-(3',4',5'-trimethoxyphenyl) | 31 |
| Resveratrol (B1683913) (Standard) | 997 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of various benzothiazole derivatives against the NQO2 enzyme. mdpi.comnih.gov
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetics. researchgate.net Phenolic compounds containing a 2-phenylbenzo[d]thiazole scaffold have been reported as potent tyrosinase inhibitors. mdpi.comnih.gov The mechanism of inhibition by these compounds is typically competitive, meaning they bind to the active site of the enzyme, competing with the natural substrate, L-tyrosine. mdpi.comnih.gov
Kinetic studies and in silico docking simulations have shown that substituents on the phenyl ring, particularly hydroxyl groups, play a critical role in the inhibitory activity. mdpi.com These groups can form crucial interactions within the enzyme's active site. For example, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, a derivative with hydroxyl groups, was found to be a potent competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com The benzothiazole scaffold serves as a core structure, while the substituted phenyl ring is responsible for the specific interactions that lead to potent inhibition.
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it a well-established target for antibacterial agents. wikipedia.orgnih.gov The primary class of drugs that inhibit this enzyme are the sulfonamides. nih.govnih.gov These drugs act as competitive inhibitors because they are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgresearchgate.net By binding to the pABA-binding pocket in the enzyme's active site, sulfonamides block the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), which is a necessary step for the synthesis of folic acid. nih.govnih.gov The interruption of this pathway prevents bacteria from synthesizing essential nucleic acids, leading to a bacteriostatic effect where the cells are unable to divide. wikipedia.org
While the benzothiazole scaffold is explored for various biological activities, the current body of research does not prominently feature 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine or its direct derivatives as inhibitors of DHPS. The established mechanism of DHPS inhibition remains primarily associated with sulfonamide-based therapeutics.
Bacterial DNA gyrase and the related enzyme topoisomerase IV are essential for maintaining DNA topology during replication and transcription, making them validated targets for antibacterial drugs. nih.govnih.gov Benzothiazole-based compounds have emerged as a promising class of inhibitors targeting these enzymes. nih.govsci-hub.se
The mechanism of these inhibitors involves targeting the ATP-binding site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govsci-hub.se By binding to this site, the inhibitors prevent the ATP hydrolysis that provides the energy required for the enzyme's function of introducing negative supercoils into DNA. nih.gov The inhibition of the GyrB subunit's ATPase activity ultimately blocks DNA replication and leads to bacterial cell death. The specific substitutions on the benzothiazole ring are critical for potent activity, with research indicating that a carboxylic acid group at position 6 can be important for inhibitory efficacy. diva-portal.org
| Benzothiazole Derivative | Target Enzyme | Inhibition IC₅₀ (µM) |
| Compound 29 (a tetrahydrobenzo[d]thiazole derivative) | E. coli DNA Gyrase | 0.056 |
| Compound 29 (a tetrahydrobenzo[d]thiazole derivative) | S. aureus DNA Gyrase | 3.7 |
| Compound 18b (a benzothiazole-siderophore conjugate) | E. coli DNA Gyrase | 0.005 |
| Compound 18b (a benzothiazole-siderophore conjugate) | E. coli Topoisomerase IV | 0.024 |
Data illustrates the inhibitory concentrations of various benzothiazole-based compounds against bacterial type IIA topoisomerases. nih.govsci-hub.se
Molecular Target Interaction Research
Molecular docking and computational modeling studies have been instrumental in elucidating the specific interactions between this compound derivatives and their enzyme targets. These studies reveal the structural basis for their inhibitory activity.
For NQO2 inhibition , the benzothiazole derivatives orient themselves within the enzyme's active site to maximize favorable interactions. The primary mode of interaction is π–π stacking with the FAD cofactor's isoalloxazine ring. mdpi.com The specific positioning is dictated by the substituents, with the benzothiazole core and the substituted phenyl ring occupying distinct regions of the binding pocket, ensuring a stable and high-affinity binding that leads to potent inhibition. mdpi.com
In the case of DNA gyrase , inhibitors based on the benzothiazole scaffold bind to the ATP-binding pocket of the GyrB subunit. Molecular dynamics simulations show that moieties attached to the benzothiazole core, such as siderophore mimics at position 6, can contribute significantly to the binding affinity through specific interactions within the active site. nih.gov
For tyrosinase , docking simulations support kinetic findings, indicating that the inhibitors bind competitively to the active site. mdpi.com The resorcinol (B1680541) or other phenolic structures on the phenyl ring of the benzothiazole scaffold contribute to binding through a combination of hydrophobic interactions and hydrogen bonding with key residues in the tyrosinase active site. nih.gov
Molecular docking studies of other benzo[d]thiazol-2-amine derivatives against targets like the Human Epidermal growth factor receptor (HER) have also been conducted, showing strong binding affinities. nih.gov These studies highlight the importance of specific functional groups in forming hydrogen bonds and hydrophobic interactions within the binding grooves of biological macromolecules like enzymes and DNA. nih.gov
Binding to Specific Enzymes (e.g., Urease, NQO2, COX-1, COX-2)
Derivatives of 6-methoxy-benzothiazol-2-amine have demonstrated significant inhibitory activity against several key enzymes implicated in pathological processes.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea, a process linked to pathologies such as peptic ulcers and the formation of infection stones. Certain 2-amino-6-arylbenzothiazoles have been identified as potent urease inhibitors. mdpi.comnih.gov A study investigating these derivatives found that compounds with electron-donating functional groups generally exhibited high anti-urease activity. mdpi.com Specifically, the derivative 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine showed significant urease inhibition. mdpi.comnih.gov
| Compound | Urease Inhibition IC₅₀ (µg/mL) | Reference |
|---|---|---|
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 28.57 | mdpi.com |
| 6-phenylbenzo[d]thiazole-2-amine | 26.35 | mdpi.comnih.gov |
| 2-amino-6-bromobenzothiazole | 28.4 | mdpi.com |
NQO2 Inhibition: NRH:quinone oxidoreductase 2 (NQO2) is an enzyme implicated in oxidative stress, inflammation, and cancer. nih.gov Resveratrol, a known NQO2 inhibitor, was used as a template to design benzothiazole-based inhibitors. nih.gov In this context, a 3',4',5'-trimethoxybenzothiazole analogue bearing a 6-methoxy substituent was synthesized and evaluated. This compound emerged as a potent inhibitor of NQO2, demonstrating that the 6-methoxybenzothiazole (B1296504) scaffold is a promising framework for targeting this enzyme. nih.govresearchgate.net
| Compound | NQO2 Inhibition IC₅₀ (nM) | Reference |
|---|---|---|
| 6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | 51 | nih.govresearchgate.net |
| 6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazole | 31 | nih.govresearchgate.net |
| 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole | 25 | nih.govresearchgate.net |
COX-1 and COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway. While specific inhibitory data for this compound is not extensively detailed, the broader class of thiazole (B1198619) and benzothiazole derivatives has been widely studied for COX inhibition. nih.govresearchgate.net Various studies have reported the synthesis of thiazole derivatives as selective COX-2 inhibitors. nih.govnih.govmdpi.commdpi.com For instance, certain benzo[d]thiazole analogs have been evaluated as selective COX-2 inhibitors, showing IC₅₀ values in the micromolar range. researchgate.net Another study identified a 2-(trimethoxyphenyl)-thiazole derivative as having a good COX-2 selectivity index, comparable to the commercial drug meloxicam. mdpi.com These findings suggest the potential of the benzothiazole scaffold in designing selective COX-2 inhibitors, though further investigation is needed for the specific 6-methoxy-N-phenyl derivative.
Interactions with Protein Kinases and Signaling Molecules
The thiazole ring is a versatile framework present in numerous bioactive compounds and is recognized for its high potential for interacting with protein kinases. researchgate.net Thiazole derivatives have been developed as inhibitors for a range of kinases, including serine/threonine and tyrosine kinases, which are critical in cellular signaling and are often dysregulated in cancer. nih.gov
Research has led to the discovery of aminothiazole derivatives as potent inhibitors of various kinases, including:
Aurora Kinases: These are key regulators of mitosis, and their misregulation can contribute to tumorigenesis. N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine derivatives have been identified as potent Aurora kinase inhibitors. researchgate.netnih.gov
B-RAFV600E Kinase: Thiazole derivatives containing a phenyl sulfonyl group have shown notable inhibition of the B-RAFV600E kinase enzyme at nanomolar concentrations. nih.gov
Cyclin-Dependent Kinases (CDKs): Arylidene-hydrazinyl-thiazole derivatives have been evaluated as CDK2 inhibitors. nih.gov
While these studies focus on the broader class of thiazole and aminothiazole compounds, they underscore the potential of the this compound scaffold to interact with the ATP-binding site of various protein kinases, thereby modulating their activity and downstream signaling pathways.
Receptor Interaction Studies (e.g., Estrogen Receptors)
The interaction of benzothiazole derivatives with nuclear receptors, particularly estrogen receptors (ERs), is an area of active research, especially in the context of breast cancer. The ER is highly expressed in certain types of breast cancer, such as the MCF-7 cell line. nih.gov
Studies have been conducted on novel benzo[d]imidazo[2,1-b]thiazole derivatives designed as Selective Estrogen Receptor Modulators (SERMs). nih.govsemanticscholar.org These compounds were shown to exert antiproliferative effects on MCF-7 cells, which was hypothesized to be through the inhibition of the ER. nih.gov Molecular docking studies support this hypothesis, showing that these compounds can fit into the active site of the ER. nih.govsemanticscholar.org Similarly, in-silico studies of 4-phenyl thiazol-2-amine derivatives assessed their binding capacity to the ER-α protein target, with some compounds showing better docking scores than the standard drug tamoxifen. These findings suggest that the benzothiazole scaffold has the potential to be developed into ligands that interact with and modulate the activity of estrogen receptors.
Modulation of Cellular Pathways
By interacting with key enzymes and signaling molecules, derivatives of this compound can profoundly modulate critical cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis.
Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M arrest)
Disruption of the cell cycle is a key mechanism by which anticancer agents inhibit tumor growth. Several benzothiazole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.govmdpi.com
A study on isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine found that one of the most promising compounds induced G2/M cell cycle arrest in the Colo205 colon cancer cell line. rsc.org Another benzothiazole derivative, compound 5g, was also found to cause significant G2/M arrest in various cancer models. nih.gov This arrest is often associated with the deregulation of key cell cycle proteins. For instance, treatment with compound 5g led to the deregulation of proteins such as CDK1, CyclinB1, and CDC25c. nih.gov The induction of G2/M arrest prevents cancer cells from entering mitosis, thereby halting their proliferation. mdpi.com
Apoptosis Induction Pathways (e.g., p53 Activation, Bcl-2/Bax Balance, Caspase Expression)
Following cell cycle arrest, many anticancer compounds trigger programmed cell death, or apoptosis. nih.gov Derivatives of the 6-methoxybenzothiazole scaffold have been shown to activate intrinsic apoptotic pathways.
The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. nih.gov Research on an isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated that the compound led to a tremendous increase in the levels of p53 in Colo205 cells. rsc.org This activation of p53 can, in turn, modulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. mdpi.com
The Bcl-2/Bax ratio is a critical determinant of a cell's susceptibility to apoptosis. mdpi.com The aforementioned study found that the benzothiazole derivative altered the balance of Bcl-2 and Bax proteins. rsc.org A separate study on a different heterocyclic compound also showed that it significantly upregulated the expression level of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. kne-publishing.com This shift in balance leads to the release of cytochrome c from the mitochondria, which activates the caspase cascade. nih.govresearchgate.net
Caspases are a family of proteases that execute the final stages of apoptosis. nih.gov The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) is a hallmark of apoptosis. nih.govkne-publishing.com The isoxazole-benzothiazole derivative was found to induce apoptosis by accelerating the expression of caspases, confirming its role as a potent activator of the mitochondrial-dependent apoptotic pathway. rsc.org
Scavenging Mechanisms of Reactive Species
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. nih.gov Several benzothiazole derivatives have demonstrated significant antioxidant and radical scavenging properties.
Studies have shown that these compounds can directly scavenge free radicals. For example, 6-(4-methoxyphenyl) benzo[d]thiazole-2-amine exhibited the highest nitric oxide percentage scavenging activity among a series of tested compounds. mdpi.comnih.gov Furthermore, a study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) highlighted its significant radical scavenging activity. nih.gov In cell-based assays, this derivative was shown to reduce levels of reactive oxygen species and increase levels of antioxidant enzymes like superoxide (B77818) dismutase and catalase, protecting against oxidative stress. nih.gov Another benzimidazothiazolone derivative was also found to dose-dependently scavenge ROS in B16F10 cells. mdpi.com This ability to mitigate oxidative stress is a key component of the multifaceted biological activity of the benzothiazole scaffold.
Nitric Oxide (NO) Scavenging Activity
Nitric oxide (NO) is a crucial signaling molecule but can also be a potent mediator of cellular damage when overproduced. nih.gov As a free radical, it can react with other molecules to form more reactive species like peroxynitrite, contributing to nitrosative stress. nih.gov The ability of a compound to scavenge NO is a key indicator of its antioxidant potential.
Research into 2-amino-6-arylbenzothiazoles has demonstrated significant NO scavenging capabilities. mdpi.comsemanticscholar.org In one study, several derivatives were synthesized and evaluated for their ability to neutralize nitric oxide. Among the tested compounds, 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine and 6-p-tolylbenzo[d]thiazol-2-amine were identified as the most potent NO scavengers. mdpi.comsemanticscholar.org At a concentration of 50 μg/mL, both compounds exhibited a scavenging activity of 67%. mdpi.comsemanticscholar.org
Other related compounds also showed noteworthy activity. For instance, N-(6-bromobenzo[d]thiazol-2-yl) acetamide (B32628) displayed a 54% NO scavenging effect at 50 μg/mL, which increased to 92% at 100 μg/mL. mdpi.comsemanticscholar.org The precursor compound, 2-Amino-6-bromobenzothiazole, also exhibited good activity, scavenging 48% of NO at 50 μg/mL and 90% at 100 μg/mL. mdpi.comsemanticscholar.org In contrast, derivatives such as 6-(4-chlorophenyl)benzo[d]thiazol-2-amine and 6-phenylbenzo[d]thiazol-2-amine showed more moderate scavenging percentages. mdpi.comsemanticscholar.org
The inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, further quantifies this activity. The IC50 values confirmed the high potency of 6-p-tolylbenzo[d]thiazol-2-amine (38.19 μg/mL) and N-(6-bromobenzo[d]thiazol-2-yl) acetamide (46.5 μg/mL). mdpi.comsemanticscholar.org
Nitric Oxide Scavenging Activity of Benzothiazole Derivatives
This table summarizes the percentage of nitric oxide (NO) scavenged by various benzothiazole derivatives at different concentrations and their corresponding IC50 values, which indicate the concentration required to inhibit 50% of NO activity. Data sourced from scientific studies on 2-amino-6-arylbenzothiazoles. mdpi.comsemanticscholar.org
| Compound | % Scavenging at 50 µg/mL | % Scavenging at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|---|
| 6-p-tolylbenzo[d]thiazol-2-amine | 67 ± 0.009 | - | 38.19 |
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 67 ± 0.002 | - | 68.3 |
| N-(6-bromobenzo[d]thiazol-2-yl) acetamide | 54 ± 0.002 | 92 ± 0.002 | 46.5 |
| 2-Amino-6-bromobenzothiazole | 48 ± 0.0007 | 90 ± 0.007 | 57.8 |
| 6-(4-chlorophenyl)benzo[d]thiazol-2-amine | 34 ± 0.005 | - | 75 |
| 6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine | 23 ± 0.009 | - | 83.75 |
| 6-phenylbenzo[d]thiazol-2-amine | 22 ± 0.001 | - | 96.66 |
Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS)
Beyond targeting RNS, benzothiazole derivatives are effective scavengers of other free radicals, a property commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. unam.mx
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.govnih.gov This mechanism is a primary indicator of free radical scavenging capacity. nih.gov Studies on derivatives of 6-methoxybenzo[d]thiazol-2-amine have confirmed their antioxidant potential through this method. nih.gov Specifically, 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, which use 6-Methoxybenzo[d]thiazol-2-amine as a precursor, have been synthesized and tested. nih.gov Among these, compounds derived from 6-methoxy and 6-ethoxy benzothiazoles demonstrated promising DPPH scavenging activity. nih.gov
The ABTS assay operates on a similar principle, measuring the capacity of a substance to neutralize the ABTS radical cation (ABTS•+). mdpi.comnih.gov The efficacy of benzothiazole derivatives in this assay further supports their role as broad-spectrum antioxidants. unam.mx The ability of these compounds to scavenge DPPH radicals often correlates with their capacity to inhibit the formation of ABTS•+. nih.gov
DPPH Radical Scavenging Activity of Benzothiazole Derivatives
This table shows the DPPH radical scavenging activity for derivatives synthesized from aminobenzothiazole precursors. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Ascorbic acid is used as a standard reference. nih.gov
| Compound | IC50 (µM) |
|---|---|
| 4-[((6-ethoxybenzo[d]thiazol-2-yl)imino)methyl]phenol | 210.1 ± 1.1 |
| 4-[((6-methoxybenzo[d]thiazol-2-yl)imino)methyl]phenol | 215.7 ± 1.3 |
| 4-[((6-(trifluoromethoxy)benzo[d]thiazol-2-yl)imino)methyl]phenol | 230.5 ± 1.5 |
| Ascorbic Acid (Standard) | 190.2 ± 1.2 |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Methoxy N Phenylbenzo D Thiazol 2 Amine Analogues
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the benzothiazole (B30560) and N-phenyl rings play a pivotal role in modulating the biological profile of this class of compounds. These modifications influence the electronic, steric, and hydrophobic properties of the molecules, which in turn affect their interaction with biological targets.
The methoxy (B1213986) group at the 6-position of the benzothiazole ring has a multifaceted role in the interaction of these analogues with enzymes. It can influence the molecule's conformation and binding affinity. In some instances, the presence of a methoxy group has been suggested to affect the conformation of benzothiazole derivatives, potentially leading to a different binding profile at the enzyme's active site. For example, in a study on benzothiazole derivatives as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors, the methoxy group was found to alter the interactions and reduce the binding potency to the active region of the AChE enzyme. rsc.orgnih.gov
Studies on 2-amino-6-arylbenzothiazoles have demonstrated the significant influence of substituents on the aryl ring on their urease inhibition and nitric oxide (NO) scavenging activities. For urease inhibition, compounds with electron-donating groups on the aryl ring have shown notable activity. mdpi.com For instance, a derivative with a 4-methoxy group on the phenyl ring exhibited good anti-urease activity. mdpi.com The most potent urease inhibitor in one study was 6-phenylbenzo[d]thiazol-2-amine (B3056694). mdpi.com
In terms of nitric oxide scavenging, a compound bearing a 4-methoxyphenyl (B3050149) group at the 6-position of the benzothiazole ring, namely 6-(4-methoxyphenyl) benzo[d]thiazole-2-amine, demonstrated the highest nitric oxide percentage scavenging at a concentration of 100µg/mL. mdpi.com This highlights the role of the electronic nature of the aryl substituent in modulating the antioxidant properties of these compounds.
| Compound | Aryl Substituent | Urease Inhibition IC50 (µg/mL) |
|---|---|---|
| 6-p-tolylbenzo[d]thiazol-2-amine | 4-methylphenyl | 27.27 |
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 4-methoxyphenyl | 28.57 |
| 6-phenylbenzo[d]thiazol-2-amine | phenyl | 26.35 |
The electronic properties of substituents on the benzothiazole and N-phenyl rings have a profound and often target-specific impact on biological activity.
Electron-Donating Groups (EDGs): The effect of electron-donating groups, such as the methoxy group, can be more varied. In the context of antiproliferative activity, the presence of a methoxy group on the N-phenyl ring, in both the para and meta positions, was found to decrease the activity of a lead compound. mdpi.com However, for urease inhibition, compounds with electron-donating functional groups, including methoxy and methyl groups, generally exhibited high anti-urease activity. mdpi.com This suggests that the nature of the enzymatic active site dictates whether an electron-rich or electron-poor substituent is favorable for binding and subsequent biological response.
Both steric and electronic factors of the substituents on the benzothiazole ring system significantly influence the biological response. The size and shape of the substituents can affect how the molecule fits into the binding pocket of an enzyme. For instance, bulky groups may cause steric hindrance, preventing optimal binding.
Identification of Key Pharmacophoric Features
Based on the structure-activity relationship studies of various benzothiazole analogues, a general pharmacophore model can be proposed. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response.
For a series of benzothiazole derivatives acting as p56lck inhibitors, a six-point pharmacophore model was developed. This model identified the following key features as crucial for activity:
Two hydrogen bond acceptors (A)
One hydrogen bond donor (D)
One hydrophobic site (H)
Two aromatic rings (R)
The best-performing pharmacophore hypothesis was AADHRR.15. researchgate.net
Applying these principles to 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine analogues, the following features can be considered important for their biological activity:
The benzothiazole ring system acts as a central scaffold and likely contributes to hydrophobic interactions.
The 2-amino group serves as a crucial hydrogen bond donor.
The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors.
The 6-methoxy group can influence conformation and electronic properties, and potentially act as a hydrogen bond acceptor.
The interplay of these features dictates the binding affinity and specificity of the analogues for their respective biological targets.
Aromatic Hydrophobic Aryl Rings in Activity
SAR studies on related 2-arylbenzothiazoles indicate that substitutions on the phenyl ring can significantly impact biological activity. For instance, the placement of electron-withdrawing or electron-donating groups alters the electronic distribution of the ring system, which can enhance or diminish interactions with biological targets. researchgate.net In a series of biphenylthiazole analogues, the hydrophobic character of the aryl groups was found to be a key determinant of activity against certain bacterial strains. nih.gov
Role of Nitrogen Atoms as Electron Donors
Nitrogen atoms are pivotal to the chemical character of this compound. The nitrogen atoms within the benzothiazole ring and the exocyclic amine linkage possess lone pairs of electrons, allowing them to act as electron donors. nih.gov This electron-donating capacity is fundamental to the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with biological macromolecules.
The nitrogen of the 2-amino group, in particular, contributes to the formation of intermolecular hydrogen bonds, which can stabilize the molecule within a receptor's binding site. nih.govresearchgate.net The delocalization of the lone pair from the exocyclic nitrogen into the thiazole ring also influences the electronic properties of the entire heterocyclic system. This intramolecular charge transfer is a key feature that can be tuned by substituents on the N-phenyl ring. bohrium.com
Significance of Amide Linkages and Distal Aryl Rings
In many biologically active benzothiazole derivatives, an amide linkage is incorporated to connect the core scaffold to a distal aryl ring. nih.gov This functional group is significant due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov The partial double-bond character of the C-N bond in amides imparts rigidity, which can help in pre-organizing the molecule into a conformation favorable for binding. nih.gov
SAR studies on benzothiazole-phenyl analogues reveal the importance of the amide linker and the distal aryl ring. nih.gov The orientation and substitution pattern of this distal ring can explore different regions of a target's binding pocket. For example, in a series of benzothiazole-phenyl-based inhibitors, trifluoromethyl groups on the distal aromatic ring were well-tolerated by the target enzymes, indicating that this region can accommodate bulky, lipophilic substituents. nih.gov
Computational Approaches to SAR
Computational chemistry provides powerful tools to rationalize and predict the SAR of complex molecules. Methods such as Frontier Molecular Orbital (FMO) analysis and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in understanding and designing novel analogues.
Correlation of HOMO-LUMO Gap with Substituent Changes
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that relate to a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap generally implies higher reactivity. bohrium.com
For benzothiazole derivatives, theoretical investigations have shown that the HOMO-LUMO gap is sensitive to the nature of substituents on the aromatic rings. bohrium.comresearchgate.net
Electron-donating groups (e.g., -OH, -OCH3) tend to increase the HOMO energy level more significantly than the LUMO level, which generally results in a smaller energy gap.
Electron-withdrawing groups (e.g., -NO2, -CF3) typically lower both the HOMO and LUMO energy levels, with the effect on the LUMO often being more pronounced, also leading to a reduced energy gap. bohrium.comnih.gov
This modulation of the HOMO-LUMO gap affects the molecule's capacity for intramolecular charge transfer, a property often linked to biological activity. researchgate.net A smaller gap can enhance the polarizability of the molecule and its ability to participate in charge-transfer interactions with a biological target. bohrium.com
| Substituent Type on Phenyl Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Implication for Reactivity |
|---|---|---|---|---|
| Electron-Donating (e.g., -OCH3) | Increase | Slight Increase | Decrease | Increased |
| Electron-Withdrawing (e.g., -NO2) | Decrease | Significant Decrease | Decrease | Increased |
| Halogen (e.g., -Cl) | Decrease | Decrease | Variable | Variable |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues. researchgate.net
For benzothiazole derivatives, QSAR studies have successfully been employed to build predictive models for various activities. nih.govresearchgate.net These models typically use a range of molecular descriptors, which can be categorized as:
Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.
Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which quantify the size and shape of the molecule.
Hydrophobic Descriptors: Often represented by the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that encode information about branching and connectivity.
Advanced Spectroscopic and Structural Characterization Techniques in Benzothiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.
Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For the 6-methoxy-N-phenylbenzo[d]thiazol-2-amine structure, specific chemical shifts (δ) and coupling patterns are expected.
The protons on the benzothiazole (B30560) core are anticipated in the aromatic region of the spectrum. Based on data from structurally similar compounds like N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, the proton signals for the 6-methoxybenzothiazole (B1296504) moiety can be assigned. The proton at the C7 position typically appears as a doublet, while the C5 proton shows as a doublet of doublets, and the C4 proton as a doublet. The methoxy (B1213986) group (-OCH₃) protons are expected to produce a sharp singlet further upfield. The protons of the N-phenyl group would introduce additional signals in the aromatic region, likely as complex multiplets. The N-H proton of the secondary amine would appear as a broad singlet, the position of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzothiazole H-4 | ~7.4-7.6 | d |
| Benzothiazole H-5 | ~6.8-7.0 | dd |
| Benzothiazole H-7 | ~7.1-7.3 | d |
| Methoxy (-OCH₃) | ~3.8 | s |
| Amine (-NH-) | Variable (broad) | s |
Note: Predicted values are based on analysis of related structures. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.
Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Analysis of related compounds suggests the quaternary carbon of the thiazole (B1198619) ring (C2) would be significantly downfield. The carbons of the benzene (B151609) ring of the benzothiazole moiety and the N-phenyl ring would resonate in the typical aromatic range of 100-160 ppm. The carbon attached to the methoxy group (C6) would be shifted downfield due to the oxygen's deshielding effect, while the methoxy carbon itself would appear upfield around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | ~165-168 |
| C4 | ~118-120 |
| C5 | ~113-115 |
| C6 | ~154-156 |
| C7 | ~104-106 |
| C3a (bridgehead) | ~130-132 |
| C7a (bridgehead) | ~147-149 |
| Methoxy (-OCH₃) | ~55-56 |
| N-Phenyl C1' (ipso) | ~140-142 |
| N-Phenyl C2'/C6' (ortho) | ~120-122 |
| N-Phenyl C3'/C5' (meta) | ~128-130 |
Note: Predicted values are based on analysis of related structures.
Mass Spectrometry (MS) for Molecular Ion Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. The molecular formula for this compound is C₁₄H₁₂N₂OS, corresponding to a molecular weight of approximately 256.33 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the phenyl group or cleavage of the methoxy group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.
A key feature would be the N-H stretching vibration of the secondary amine, expected as a sharp peak in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹. The C=N stretch of the thiazole ring typically appears in the 1600-1650 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Thiazole C=N | Stretch | 1600 - 1650 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles.
For the parent compound, 6-Methoxy-1,3-benzothiazol-2-amine, crystallographic studies have shown that the benzothiazole ring system is nearly planar. In this structure, the methoxy group lies close to the plane of the benzene ring. In the solid state, molecules are often linked by intermolecular hydrogen bonds involving the amine group.
For this compound, the addition of the N-
Future Research Directions and Translational Perspectives for 6 Methoxy N Phenylbenzo D Thiazol 2 Amine
Exploration of Novel Synthetic Pathways
Future research should prioritize the development of efficient and versatile synthetic routes for 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine and its derivatives. While the synthesis of the parent compound, 6-methoxy-2-aminobenzothiazole, can be achieved through the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate (B1210189) followed by oxidative cyclization, more advanced methods are needed for diversification. ekb.eg
Strategies to be explored include:
Palladium-Catalyzed Cross-Coupling Reactions: Building on methodologies used for related compounds, Suzuki and Buchwald-Hartwig coupling reactions could be optimized. For instance, the Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with appropriate boronic acids has been used to synthesize similar 6-substituted benzothiazoles. Adapting these methods could allow for the efficient introduction of the N-phenyl group and variations thereof.
Jacobson Cyclization: This method, used for synthesizing other benzothiazole (B30560) inhibitors, involves the cyclization of a thiobenzamide. nih.gov Exploring this pathway could provide an alternative and potentially higher-yielding route to the core scaffold.
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) should be investigated for key reaction steps.
Integration of Advanced Computational Modeling Techniques for Rational Design
Advanced computational modeling is crucial for the rational design of next-generation analogs of this compound. These techniques can predict molecular interactions, guide synthetic efforts, and reduce the need for extensive empirical screening.
Key computational approaches include:
Molecular Docking: Docking studies have been successfully used to predict the binding modes of benzothiazole derivatives with various biological targets, including the HER enzyme, DNA, and urease. nih.govresearchgate.net Future work should employ docking simulations to screen virtual libraries of this compound derivatives against known and novel protein targets to identify candidates with high binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the ligand-protein complex over time. This can help validate docking poses and understand the conformational changes that occur upon binding.
Pharmacokinetic Predictions: Web servers such as SwissADME and admetSAR can be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. nih.gov This early-stage in silico screening can help prioritize compounds with favorable drug-like properties for synthesis.
Identification and Validation of New Molecular and Cellular Targets
While the broader benzothiazole class interacts with numerous targets, the specific molecular and cellular partners of this compound remain to be fully elucidated. Research on analogous compounds suggests several promising avenues for investigation. For example, various benzothiazole derivatives have been shown to inhibit enzymes critical for cancer and inflammation, such as NRH: quinone oxidoreductase 2 (NQO2), and to interfere with key signaling pathways like AKT and ERK. nih.govnih.gov Others may bind to DNA and inhibit enzymes like topoisomerase II.
Future research should focus on:
Enzyme Inhibition Assays: Screening the compound against panels of kinases, proteases, and metabolic enzymes to identify novel inhibitory activities.
Cellular Pathway Analysis: Using techniques like Western blotting to determine the compound's effect on key signaling cascades implicated in diseases such as cancer, including the AKT and ERK pathways. nih.gov
Affinity-Based Proteomics: Employing chemical proteomics to identify the direct binding partners of the compound in complex biological samples.
Table 1: Potential Molecular Targets for this compound Based on Analog Studies
| Potential Target | Analog Class | Observed Effect | Reference |
|---|---|---|---|
| NRH: quinone oxidoreductase 2 (NQO2) | 6-methoxy-substituted benzothiazoles | Potent enzyme inhibition, with IC50 values in the nanomolar range. | nih.gov |
| HER Enzyme & DNA | Benzo[d]thiazol-2-amine derivatives | Strong binding affinities in molecular docking studies, suggesting potential as anticancer agents. | nih.gov |
| Urease | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Significant urease inhibition, with activity understood through molecular docking. | researchgate.net |
| AKT and ERK Signaling Pathways | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Inhibition of both signaling pathways in cancer cell lines. | nih.gov |
| Topoisomerase II | 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine | Potential inhibition leading to DNA damage and cell death. |
Development of Mechanistic Probes and Tool Compounds
Once high-affinity targets are identified, derivatives of this compound can be developed as mechanistic probes and tool compounds. These specialized molecules are invaluable for basic research, allowing for the detailed study of biological pathways and target validation.
Future development should involve:
Synthesis of Labeled Analogs: Creating analogs with fluorescent tags, biotin (B1667282) labels, or radioactive isotopes to enable visualization and pull-down experiments, helping to track the compound's subcellular localization and identify binding partners.
Photoaffinity Labeling: Designing derivatives with photoreactive groups that can form a covalent bond with the target protein upon UV irradiation. This technique is highly effective for unambiguously identifying the direct molecular target.
By developing potent and selective inhibitors for targets like NQO2, these compounds could serve as valuable tools to probe the role of such enzymes in oxidative stress and inflammation. nih.gov
Strategies for Optimizing Bio-Mechanistic Specificity and Potency
A critical aspect of future research is the systematic optimization of the compound's structure to enhance its biological activity and selectivity. This involves establishing a clear structure-activity relationship (SAR).
Key optimization strategies include:
Modification of the N-phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the N-phenyl ring to probe how these changes affect binding affinity and specificity.
Substitution at the Benzothiazole Core: Research on related compounds has shown that substituents at the 6-position, such as methoxy (B1213986), amino, or acetamide (B32628) groups, can significantly influence potency against targets like NQO2. nih.gov Further exploration of different functional groups at this and other positions is warranted.
Improving Physicochemical Properties: Modifying the structure to enhance solubility, membrane permeability, and metabolic stability, guided by in silico ADMET predictions and experimental validation. For example, the introduction of hydrazinyl groups has been shown to improve the antimicrobial activity of related compounds by enhancing membrane penetration.
Through iterative cycles of design, synthesis, and biological testing, it will be possible to develop optimized analogs of this compound with superior potency and a well-defined mechanism of action, paving the way for potential translational applications.
Q & A
What are the optimal synthetic routes for preparing 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine, and how can its purity be validated?
Basic Research Question
Answer:
The synthesis typically involves reacting 6-methoxybenzo[d]thiazol-2-amine with substituted phenyl groups under nucleophilic substitution or condensation conditions. For example, hydrazine derivatives can be synthesized by refluxing the amine with hydrazine hydrate in ethylene glycol, followed by purification via column chromatography . Key steps include:
- Reagent selection : Use of sodium thiocyanate and bromine in glacial acetic acid for thiazole ring formation .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/chloroform) to isolate pure compounds .
- Characterization :
How can computational methods like DFT predict the electronic properties of this compound?
Advanced Research Question
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling electronic properties:
- HOMO-LUMO analysis : Predicts reactivity by identifying electron-rich (HOMO) and electron-deficient (LUMO) regions. For thiazole derivatives, methoxy groups lower LUMO energy, enhancing electrophilic interactions .
- Active site modeling : Correlate inhibition efficiency (e.g., corrosion studies) with electron density at sulfur/nitrogen atoms .
- Basis sets : Use 6-31G(d,p) for geometry optimization and frequency calculations .
- Validation : Compare calculated IR spectra with experimental data (e.g., C–S stretching at ~740 cm⁻¹) .
What methodologies are recommended for evaluating the antimicrobial activity of thiazole derivatives like this compound?
Basic Research Question
Answer:
- In vitro assays :
- Antibacterial : Test against Staphylococcus aureus and Escherichia coli using agar diffusion (MIC values) .
- Antifungal : Evaluate against Candida albicans via broth microdilution .
- Structural modifications : Introduce electron-withdrawing groups (e.g., Cl) to enhance membrane permeability .
- Controls : Compare with standard drugs (e.g., fluconazole) and validate via dose-response curves .
How can green chemistry approaches improve the synthesis of this compound derivatives?
Advanced Research Question
Answer:
- Electrosynthesis : Use sodium bromide as a mediator for C–H thiolation, reducing hazardous waste (e.g., 74% yield for benzo[d]thiazol-2-amine) .
- Water-mediated reactions : Replace organic solvents with water for condensation steps (e.g., HRMS-validated yields >70%) .
- Microwave-assisted synthesis : Accelerate reaction times (e.g., 10 hours → 2 hours) for hydrazinyl derivatives .
What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound analogs?
Advanced Research Question
Answer:
- Substituent variation : Replace the methoxy group with halogens (Cl, Br) to study electronic effects on bioactivity .
- Docking studies : Use AutoDock Vina to predict binding affinity to targets like pteridine reductase-1 (Trypanosoma brucei) .
- Pharmacophore modeling : Identify critical moieties (e.g., thiazole ring) for antimicrobial or antiparasitic activity .
- Data validation : Cross-reference computational predictions with experimental IC50 values .
How can dynamic tautomerism in thiazole derivatives impact their biological activity, and how is it characterized?
Advanced Research Question
Answer:
- Tautomeric equilibria : Use NMR titration to detect proton shifts between thiazole and phenyl groups (e.g., δ 9.01 ppm for –NH in hydrazinyl derivatives) .
- DFT calculations : Model energy differences between tautomers (e.g., ~4 kcal/mol for N-(pyridin-2-yl)thiazol-2-amine) .
- Biological relevance : Tautomerism affects hydrogen bonding with enzymes (e.g., altered inhibition of pteridine reductase-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
